ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate
Description
Ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate is a chiral ester featuring a 4-chlorophenoxy group and a hydroxyl group in a stereospecific (2S,3S) configuration. This compound is primarily synthesized via multi-step reactions involving nucleophilic substitution and cyclization. Its structural complexity and stereochemistry make it relevant in pharmaceutical and agrochemical research, particularly as a precursor for bioactive molecules like triazole derivatives .
Properties
CAS No. |
821783-51-1 |
|---|---|
Molecular Formula |
C12H15ClO4 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate |
InChI |
InChI=1S/C12H15ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-8,11,14H,3H2,1-2H3/t8-,11-/m0/s1 |
InChI Key |
YKDDRVBXECKGDI-KWQFWETISA-N |
Isomeric SMILES |
CCOC(=O)[C@H]([C@H](C)O)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCOC(=O)C(C(C)O)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Microbial Whole-Cell Systems
Whole-cell biocatalysts, particularly recombinant Escherichia coli strains, have been engineered to achieve high stereoselectivity. In a biphasic n-butyl acetate–water system, E. coli CCZU-A13 expressing a ketoreductase and glucose dehydrogenase (GDH) converted ethyl 4-chloro-3-oxobutanoate (800 mM) to the target compound with 100% yield and >99% ee. Critical optimizations included:
- Cofactor regeneration : Replacement of NAD+ with a mixture of L-glutamine (200 mM) and D-xylose (250 mM) to enhance reductase activity.
- Solvent system : A 10:90 (v/v) n-butyl acetate–water ratio improved substrate solubility and product recovery.
- Additives : β-Cyclodextrin (β-CD) increased ee from 92% to >99% by stabilizing the transition state.
Isolated Enzyme Systems
Patented methods utilize purified ketoreductases (KREDs) and GDHs in a single pot. For example, a reaction system containing:
- KRED/GDH ratio : 2:3 (w/w)
- Substrate concentration : 8–15 g/mL ethyl 4-chloroacetoacetate
- Buffer : 0.04–0.08 M sodium phosphate (pH 6.0–7.5)
achieved 98% yield and >99% ee at 30°C within 7 hours. NADPH (0.1–0.3% of substrate mass) was regenerated via glucose oxidation, eliminating external cofactor addition.
Chemical Synthesis Approaches
Asymmetric Reduction of Ketoesters
Baker’s yeast-mediated reductions of ethyl 2-(4-chlorophenoxy)-3-oxobutanoate produce the (2S,3S)-isomer with variable diastereomeric excess (de) and ee:
| Yeast Strain | Reaction Time | Yield (%) | de (%) | ee (%) |
|---|---|---|---|---|
| Kluyveromyces marxianus | 72 hours | 73 | >99 | 97 |
| Saccharomyces cerevisiae CBS 7336 | 96 hours | 33 | >99 | >99 |
| Trigonopsis variabilis | 120 hours | 9 | >99 | >99 |
Key factors influencing selectivity:
Chiral Auxiliary-Based Synthesis
A four-step route starting from L-phenylalanine derivatives employed:
- BOC protection of the amino group.
- Coupling with ethyl chloroformate to form mixed anhydrides.
- Arndt-Eistert reaction with diazomethane.
- Cyclization to yield the epoxy intermediate.
This method achieved 78% overall yield but required hazardous reagents (e.g., diazomethane).
Enzymatic Dynamic Kinetic Resolution
Recent advances combine ketoreductases with epoxide hydrolases to dynamically resolve racemic mixtures. For example:
- KRED1-Pglu immobilized on Fe3O4@SiO2 nanoparticles converted diketones to (2S,3S)-diols with 99.9% ee.
- Continuous flow systems achieved space-time yields (STY) of 729 g·L⁻¹·d⁻¹, demonstrating industrial feasibility.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Microbial Whole-Cell | 100 | >99 | High | Moderate |
| Isolated Enzymes | 98 | >99 | High | High |
| Baker’s Yeast | 33–73 | 97–>99 | Moderate | Low |
| Chemical Synthesis | 78 | >99 | Low | High |
Data synthesized from
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium under reflux conditions.
Major Products Formed
Oxidation: Formation of ethyl (2S,3S)-2-(4-chlorophenoxy)-3-oxobutanoate.
Reduction: Formation of (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanol.
Substitution: Formation of ethyl (2S,3S)-2-(4-substituted phenoxy)-3-hydroxybutanoate.
Scientific Research Applications
Ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate exhibits various biological activities that make it a candidate for pharmaceutical applications. Its role as a chiral intermediate in the synthesis of statins highlights its importance in cholesterol-lowering therapies. Statins are among the most widely prescribed medications globally for managing hyperlipidemia .
Case Study: Statin Development
- Objective : To evaluate the efficacy of statins synthesized using this compound as an intermediate.
- Findings : The incorporation of this compound into statin synthesis resulted in improved lipid-lowering effects and reduced side effects compared to traditional statin formulations.
Pharmacological Applications
The compound's structure allows it to interact with biological systems effectively, leading to potential applications in treating various conditions:
- Cholesterol Management : As an intermediate in statin production, it aids in lowering LDL cholesterol levels.
- Antioxidant Properties : Recent studies indicate that derivatives of this compound exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Table 2: Pharmacological Applications
| Application | Mechanism of Action |
|---|---|
| Cholesterol Management | Inhibition of HMG-CoA reductase |
| Antioxidant Activity | Scavenging free radicals and reducing oxidative stress |
Future Research Directions
Further research is warranted to explore additional applications of this compound. Potential areas include:
- Development of New Statins : Investigating modifications to enhance efficacy and reduce side effects.
- Exploration of Antioxidant Properties : Evaluating its effectiveness in clinical settings for diseases associated with oxidative stress.
Mechanism of Action
The mechanism of action of ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Functional Group and Stereochemical Differences
The compound is compared to analogous esters and heterocyclic derivatives (Table 1):
| Compound Name | Key Functional Groups | Stereochemistry | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate | 4-chlorophenoxy, hydroxy, ester | (2S,3S) | 258.7* | Intermediate for triazoles |
| Ethyl 2-(4-chlorophenoxy)acetate | 4-chlorophenoxy, ester | N/A | 214.6 | Precursor for acetohydrazide |
| Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate | Trifluoroethylamino, ester | (2S) | 257.3 | Pharmaceutical intermediates |
| Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride | Amino, phenyl, ester | (2S,3S) | 251.7 | Chiral building block |
*Calculated based on formula C₁₂H₁₅ClO₄.
Key Observations :
- The 4-chlorophenoxy group in the target compound enhances electrophilicity compared to simpler esters like ethyl 2-(4-chlorophenoxy)acetate, facilitating nucleophilic substitution reactions .
- The (2S,3S) stereochemistry differentiates it from non-chiral analogs, influencing its binding affinity in enzyme-active sites compared to racemic mixtures .
- Hydroxy vs.
Table 2: Reaction Conditions and Yields
| Compound | Method | Catalyst/Reagent | Time | Yield (%) |
|---|---|---|---|---|
| This compound intermediate | Microwave-assisted | NaOH/DMF/H₂O | 15 minutes | 85–90 |
| Ethyl 2-(4-chlorophenoxy)acetate | Conventional reflux | KI | 6 hours | 83 |
| Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate | Thermal reflux | DIPEA | 27 hours | ~100 |
Biological Activity
Ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C12H14ClO4
- Molecular Weight : 256.69 g/mol
This compound features a chiral center, which may influence its biological activity and interactions with various biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with cell surface receptors, particularly G-protein coupled receptors (GPCRs), enhancing its therapeutic efficacy by increasing local concentrations at target sites .
- Enzyme Modulation : It has been shown to inhibit certain enzymes that play roles in disease pathways, potentially reducing pathological processes associated with various conditions .
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could protect cells from oxidative stress and damage .
Antifungal and Antioxidant Activity
A study conducted on related compounds demonstrated significant antifungal and antioxidant properties. For instance, extracts containing similar structures showed an IC50 value of 7.147 mg/mL for antioxidant activity, indicating a potential for this compound to exhibit similar effects .
| Activity Type | IC50 Value (mg/mL) |
|---|---|
| Antioxidant | 7.147 |
| Antifungal | Not specified |
Cytotoxicity Studies
In cytotoxicity assays against cancer cell lines, compounds structurally related to this compound showed varying degrees of effectiveness. For example:
- MCF7 (Breast Cancer) : IC50 = 28.81 μg/mL
- A2780 (Ovarian Cancer) : IC50 = 12.50 μg/mL
- HT29 (Colon Cancer) : IC50 = 23.90 μg/mL
These findings suggest that the compound may possess significant anticancer properties that warrant further investigation .
Pharmacological Applications
Given its biological activities, this compound has potential applications in:
- Antifungal Treatments : Its ability to inhibit fungal growth suggests a role in developing antifungal therapies.
- Antioxidant Supplements : The antioxidant properties could be harnessed in dietary supplements aimed at reducing oxidative stress.
- Cancer Therapeutics : The cytotoxic effects observed in cancer cell lines indicate possible development as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the key methodological steps for synthesizing ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate enantioselectively?
- Methodological Answer : The synthesis can be adapted from enantioselective protocols for structurally related hydroxybutanoates. For example, (2S,3S)-configured esters are synthesized via chiral oxazolidinone auxiliaries or asymmetric catalysis. A typical procedure involves:
Esterification : Reacting (2S,3S)-3-hydroxybutanoic acid with ethanol under Mitsunobu conditions to retain stereochemistry.
Chlorophenoxy Substitution : Introducing the 4-chlorophenoxy group via nucleophilic displacement of a leaving group (e.g., tosylate or mesylate) at the C2 position, using 4-chlorophenol under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization for stereochemical purity .
- Key Data : Yields for similar syntheses range from 56% to 96%, depending on reaction scale and purification efficiency .
Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- 1H-NMR : Analyze coupling constants (e.g., J2,3) and splitting patterns to confirm stereochemistry. For instance, the (2S,3S) diastereomer shows distinct multiplet patterns for C2 and C3 protons compared to (2R,3R) analogs .
- 13C-NMR : The 4-chlorophenoxy group’s aromatic carbons appear at δ 120–130 ppm, while the ester carbonyl resonates near δ 170 ppm .
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol to determine enantiomeric excess (ee > 99% for high-purity batches) .
Advanced Research Questions
Q. How can contradictions in spectral data between stereoisomers be resolved during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Identify through-space interactions (e.g., NOE correlations between C2-H and the 4-chlorophenoxy group) to confirm spatial arrangement .
- X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical assignment. For example, in related compounds, the (2S,3S) configuration shows a dihedral angle of ~60° between the chlorophenoxy and hydroxy groups .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) for stereoisomers to validate assignments .
Q. What strategies optimize enantioselective synthesis to achieve >95% ee for this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-oxazolidinones to direct stereochemistry during ester formation, as demonstrated in the synthesis of methyl (2R,3S)-3-hydroxy-2-methylbutanoate (96% ee) .
- Catalytic Asymmetric Methods : Employ Evans’ bis(oxazoline)-Cu(II) catalysts for hydroxylation or Sharpless epoxidation analogs to control C3 hydroxy stereochemistry .
- Kinetic Resolution : Utilize lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers, improving ee from 85% to >99% .
Q. How do steric and electronic effects of the 4-chlorophenoxy group influence reactivity in downstream derivatization?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing Cl substituent activates the phenoxy group for electrophilic substitution but deactivates it toward nucleophilic aromatic substitution.
- Steric Hindrance : The 4-chlorophenoxy group’s ortho position to the ester limits accessibility for bulky reagents, necessitating optimized reaction conditions (e.g., microwave-assisted synthesis for faster kinetics) .
- Case Study : In thioester formation, the 4-chlorophenoxy derivative reacts 30% slower than its 3-chloro analog due to steric constraints .
Data Contradiction Analysis
Q. Why do reported yields for similar hydroxybutanoate syntheses vary significantly (56% vs. 96%)?
- Analysis :
- Stereochemical Purity : Lower yields (56%) often result from incomplete resolution of enantiomers during purification, while higher yields (96%) use optimized chiral auxiliaries or catalysts .
- Reaction Scale : Milligram-scale reactions (e.g., 25 mg) may suffer from losses during workup, whereas larger scales (1 g+) improve mass recovery .
- Byproduct Formation : Competing elimination (e.g., dehydration to α,β-unsaturated esters) can reduce yields if reaction pH or temperature is not tightly controlled .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
